Cas no 2098075-66-0 (6-(ethoxymethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

6-(ethoxymethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 2,4(1H,3H)-Pyrimidinedione, 6-(ethoxymethyl)-3-(1-methylethyl)-
- 6-(ethoxymethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 2098075-66-0
- 6-(ethoxymethyl)-3-propan-2-yl-1H-pyrimidine-2,4-dione
- AKOS040812168
- F1967-7686
-
- Inchi: 1S/C10H16N2O3/c1-4-15-6-8-5-9(13)12(7(2)3)10(14)11-8/h5,7H,4,6H2,1-3H3,(H,11,14)
- InChI Key: DIJOXDRRSWSLOI-UHFFFAOYSA-N
- SMILES: C1(=O)NC(COCC)=CC(=O)N1C(C)C
Computed Properties
- Exact Mass: 212.11609238g/mol
- Monoisotopic Mass: 212.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6Ų
- XLogP3: 0
Experimental Properties
- Density: 1.114±0.06 g/cm3(Predicted)
- pka: 9.17±0.40(Predicted)
6-(ethoxymethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-7686-5g |
6-(ethoxymethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098075-66-0 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F1967-7686-0.25g |
6-(ethoxymethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098075-66-0 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F1967-7686-10g |
6-(ethoxymethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098075-66-0 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
TRC | E273501-100mg |
6-(ethoxymethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098075-66-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
Life Chemicals | F1967-7686-1g |
6-(ethoxymethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098075-66-0 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
Life Chemicals | F1967-7686-0.5g |
6-(ethoxymethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098075-66-0 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
TRC | E273501-500mg |
6-(ethoxymethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098075-66-0 | 500mg |
$ 320.00 | 2022-06-05 | ||
TRC | E273501-1g |
6-(ethoxymethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098075-66-0 | 1g |
$ 475.00 | 2022-06-05 | ||
Life Chemicals | F1967-7686-2.5g |
6-(ethoxymethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098075-66-0 | 95%+ | 2.5g |
$670.0 | 2023-09-06 |
6-(ethoxymethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Related Literature
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
Additional information on 6-(ethoxymethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Professional Introduction to Compound with CAS No. 2098075-66-0 and Product Name: 6-(ethoxymethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
The compound with the CAS number 2098075-66-0 and the product name 6-(ethoxymethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the tetrahydropyrimidine class, a heterocyclic structure that has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The specific substitution pattern of this molecule, featuring an ethoxymethyl group at the 6-position and a propan-2-yl group at the 3-position, contributes to its unique chemical properties and biological interactions.
Recent research in medicinal chemistry has highlighted the importance of tetrahydropyrimidine derivatives in drug discovery. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of 6-(ethoxymethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione make it a promising candidate for further investigation in these areas. The presence of the tetrahydropyrimidine core provides a scaffold that can be modified to enhance potency and selectivity for specific biological targets.
In particular, the ethoxymethyl and propan-2-yl substituents play crucial roles in modulating the pharmacokinetic and pharmacodynamic properties of the compound. The ethoxymethyl group can influence solubility and metabolic stability, while the propan-2-yl group may contribute to binding affinity and receptor interaction. These modifications are critical in optimizing drug-like properties, ensuring that the compound can effectively reach its target site within the body.
Current studies in pharmacology have demonstrated that tetrahydropyrimidine derivatives can interact with various enzymes and receptors involved in disease pathways. For instance, modifications at specific positions within the tetrahydropyrimidine ring have been shown to enhance binding to enzymes such as kinases and phosphodiesterases. The compound 6-(ethoxymethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is being explored for its potential as a kinase inhibitor due to its structural similarity to known active pharmaceutical ingredients (APIs) in this class.
One of the most compelling aspects of this compound is its potential application in oncology research. Kinase inhibitors are a cornerstone of modern cancer therapy, targeting aberrant signaling pathways that drive tumor growth and progression. The structural design of 6-(ethoxymethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione suggests that it may interfere with key signaling cascades involved in cancer cell proliferation and survival. Preclinical studies have begun to explore its efficacy against various cancer cell lines, with promising results indicating its ability to inhibit proliferation and induce apoptosis.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the desired substituents at specific positions on the tetrahydropyrimidine core. Techniques such as nucleophilic substitution reactions followed by cyclization steps are commonly used to construct this type of heterocyclic framework. The use of chiral auxiliaries or asymmetric catalysis may also be employed to achieve enantiopure forms of the compound if stereochemical selectivity is required for biological activity.
In addition to its potential therapeutic applications, 6-(ethoxymethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has attracted interest for its role as an intermediate in more complex drug candidates. By serving as a building block for larger molecules with enhanced functional groups or additional targeting moieties attached at strategic positions on the tetrahydropyrimidine scaffold; researchers can generate novel compounds with tailored biological profiles. This modular approach allows for rapid diversification of chemical space while maintaining structural integrity essential for drug-like properties.
The pharmacokinetic profile of this compound is another area of active investigation. Factors such as absorption rate (oral bioavailability), distribution within tissues (lipophilicity), metabolism (half-life), excretion pathways (renal clearance), and potential drug-drug interactions must all be carefully evaluated before advancing into clinical trials. Computational modeling techniques including molecular docking simulations have been utilized early in development stages not only predict but also rationalize interactions between this molecule’s structure
2098075-66-0 (6-(ethoxymethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione) Related Products
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)




